3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole
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Overview
Description
3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a piperazine ring, a pyrimidine ring, and an oxadiazole ring. These structural features make it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using reagents like sodium hydride (NaH) or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaH in DMF with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-phenyl-7-(thiophen-2-yl)pyrido[2,3-d]-pyrimidin-5(8 H)-one: Another heterocyclic compound with a pyrimidine core.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their biological activities, including antiproliferative and antimicrobial effects.
Uniqueness
3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-5-[4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-21-18(25-22-13)15-10-19-12-20-17(15)24-9-8-23(2)11-16(24)14-6-4-3-5-7-14/h3-7,10,12,16H,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNLIJKIHHBYBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2N3CCN(CC3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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